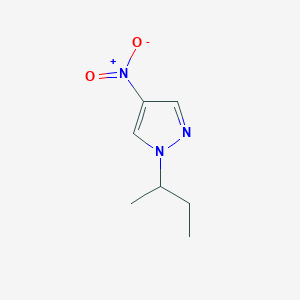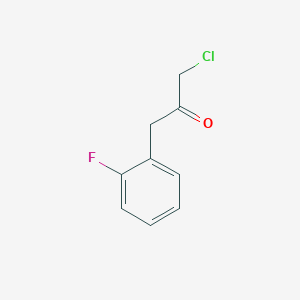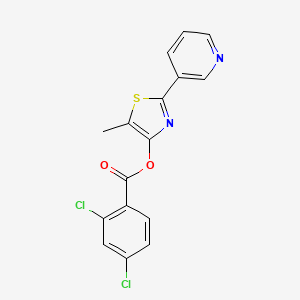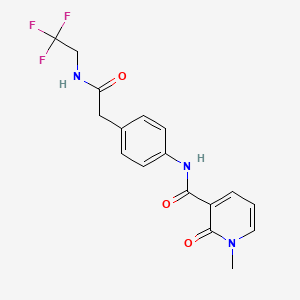![molecular formula C17H23N5O2 B2977274 3,9-di((E)-but-2-en-1-yl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 1190323-48-8](/img/structure/B2977274.png)
3,9-di((E)-but-2-en-1-yl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Purines and their derivatives, most notably adenosine and ATP, are key molecules controlling intracellular energy homeostasis and nucleotide synthesis . They act as endogenous ligands that bind to and activate plasmalemmal purinoceptors, which mediate extracellular communication referred to as “purinergic signalling” .
Synthesis Analysis
The synthesis of purine derivatives often involves reactions such as the Mitsunobu reaction, nucleophilic aromatic substitution, and Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition .Molecular Structure Analysis
The molecular structure of purines involves a pyrimidine ring fused to an imidazole ring. Adenine and guanine are the primary purines found in both RNA and DNA .Chemical Reactions Analysis
Purines participate in a variety of chemical reactions. They can act as chemical messengers, supporting purinergic transmission throughout tissues and species .Physical And Chemical Properties Analysis
The physical and chemical properties of purines can vary. For example, adenine, a type of purine, is a white, crystalline base with an amine group linked to the carbon at position 6 .Scientific Research Applications
Chemical Properties and Synthesis
Purine derivatives, such as pyrimidinediones and purinediones, have been characterized for their ionization behaviors, methylation reactions, and structural modifications. These compounds are classified based on their substituents, affecting their reactivity and stability. Methylation patterns and protonation at specific positions are critical for understanding their chemical reactivity, which is essential for designing synthesis pathways for related compounds (Rahat, Bergmann, & Tamir, 1974; Larson, Cottam, & Robins, 1989).
Mechanism of Action
Purines act as endogenous ligands that bind to and activate plasmalemmal purinoceptors, mediating extracellular communication referred to as “purinergic signalling” . This signalling is cross-linked with other transmitter networks to coordinate numerous aspects of cell behaviour such as proliferation, differentiation, migration, apoptosis, and other physiological processes critical for the proper function of organisms .
Safety and Hazards
properties
IUPAC Name |
3,9-bis[(E)-but-2-enyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-4-6-9-20-10-8-12-21-13-14(18-16(20)21)19(3)17(24)22(15(13)23)11-7-5-2/h4-7H,8-12H2,1-3H3/b6-4+,7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRPZQWNLVNUKJ-YDFGWWAZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1CCCN2C1=NC3=C2C(=O)N(C(=O)N3C)CC=CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1CCCN2C1=NC3=C2C(=O)N(C(=O)N3C)C/C=C/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride](/img/structure/B2977193.png)


![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2977200.png)


![(4-{[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]thio}phenyl)amine](/img/structure/B2977206.png)



![4-[[3,5-Dimethyl-4-(oxiran-2-ylmethoxy)phenyl]methyl]morpholine](/img/structure/B2977211.png)


